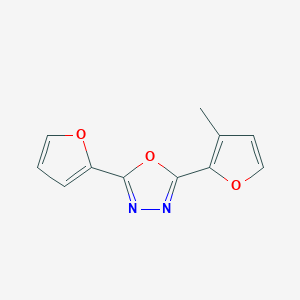![molecular formula C14H18Cl2N2O3S B4653103 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4653103.png)
1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide
Übersicht
Beschreibung
1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has been used in a variety of scientific research applications. One of the most common uses of 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide is as an inhibitor of chloride channels. It has been shown to inhibit a variety of chloride channels, including those found in red blood cells, neurons, and epithelial cells. 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has also been used to study the role of chloride channels in a variety of physiological processes, including cell volume regulation, acid-base balance, and synaptic transmission.
Wirkmechanismus
The mechanism of action of 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide involves the covalent modification of amino acid residues in chloride channels. 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide contains a highly reactive sulfonyl chloride group that can react with nucleophilic amino acid residues, such as lysine and cysteine. This covalent modification of the amino acid residues leads to a conformational change in the chloride channel protein, which ultimately results in the inhibition of chloride ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide are diverse and depend on the specific chloride channel being inhibited. In general, 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to inhibit chloride ion transport, which can lead to changes in cell volume, pH, and membrane potential. 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has also been shown to affect the activity of other ion channels, such as calcium channels and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide in lab experiments is its specificity for chloride channels. 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to inhibit a variety of chloride channels, but does not affect other ion channels or transporters. This specificity allows researchers to study the role of chloride channels in a variety of physiological processes without interfering with other cellular processes.
One of the limitations of using 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide in lab experiments is its potential for off-target effects. While 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide is specific for chloride channels, it can also react with other nucleophilic amino acid residues in proteins, leading to unintended effects. Additionally, the covalent modification of amino acid residues by 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide can be irreversible, which can limit the ability to study the dynamic regulation of chloride channels.
Zukünftige Richtungen
There are many future directions for research on 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide and its effects on chloride channels. One area of interest is the role of chloride channels in cancer progression. It has been shown that chloride channels are upregulated in many types of cancer cells, and that inhibition of chloride channels can lead to decreased cell proliferation and migration. Another area of interest is the development of more specific inhibitors of chloride channels, which could allow for more precise manipulation of chloride channel activity in vivo.
Conclusion:
In conclusion, 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide is a sulfonamide derivative that has been widely used in scientific research as an inhibitor of chloride channels. Its specificity for chloride channels has made it a valuable tool for studying the role of chloride channels in a variety of physiological processes. However, its potential for off-target effects and irreversible covalent modification of amino acid residues must be taken into account when designing experiments. There are many future directions for research on 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide and its effects on chloride channels, including its role in cancer progression and the development of more specific inhibitors.
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfonyl]-N-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-17-14(19)11-3-2-6-18(8-11)22(20,21)9-10-4-5-12(15)13(16)7-10/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRAXNRIUCTAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dichlorobenzyl)sulfonyl]-N-methylpiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)

![(4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4653032.png)


![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)

![5-[4-(diethylamino)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4653059.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4653062.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4653068.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4653069.png)
![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B4653074.png)
![N-({2-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazino}carbonothioyl)benzamide](/img/structure/B4653076.png)
